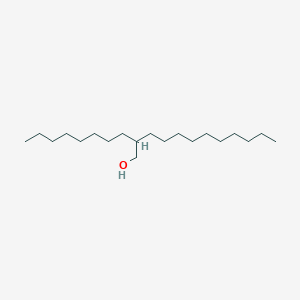

2-Octyldodecanol

Description

Properties

IUPAC Name |

2-octyldodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEACJMVNYZDSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036288 | |

| Record name | 2-Octyl-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Dodecanol, 2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5333-42-6 | |

| Record name | 2-Octyldodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyldodecanol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyldodecanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Octyl-1-dodecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanol, 2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octyl-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-octyldodecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLDODECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461N1O614Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Octyldodecanol: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 2-octyldodecanol, a versatile branched-chain fatty alcohol. This document details its applications in research, particularly in pharmaceutical formulations, and provides detailed experimental protocols for its use.

Core Physicochemical Properties

2-Octyldodecanol is a clear, colorless to slightly yellowish, odorless, and oily liquid at room temperature.[1][2] Its branched structure significantly influences its physical and chemical characteristics, making it a valuable excipient in various formulations.[3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 2-octyldodecanol compiled from various sources.

| Property | Value | Conditions | References |

| Molecular Formula | C₂₀H₄₂O | [1][4] | |

| Molecular Weight | 298.55 g/mol | ||

| Appearance | Clear, colorless to yellowish oily liquid | Room Temperature | |

| Melting Point | -1 to 1 °C | ||

| Boiling Point | 234-238 °C | at 33 mmHg | |

| 382 °C | at 760 mmHg | ||

| Density | 0.838 g/mL | at 25 °C | |

| 0.835 - 0.845 g/cm³ | at 20 °C | ||

| Refractive Index | n20/D 1.453 | ||

| n20/D 1.4535 - 1.4555 | |||

| Viscosity | 58 - 64 mPa·s | at 20 °C | |

| Flash Point | 113 °C | ||

| Surface Tension | ~31.86 mN/m | ||

| Spreading Capacity | ~600 mm²/10 min | ||

| Water Solubility | 10 μg/L | at 23 °C | |

| Solubility in other solvents | Miscible with ethanol (B145695) (96%); Soluble in paraffin (B1166041) oil, mineral oil, cyclopentasiloxane, isopropyl myristate, caprylic/capric triglyceride, and olive oil. |

Research Applications and Experimental Protocols

2-Octyldodecanol is widely utilized in pharmaceutical and cosmetic research, primarily as an emollient, solvent, and penetration enhancer in topical and transdermal drug delivery systems. Its ability to dissolve poorly water-soluble active pharmaceutical ingredients (APIs) and to enhance their permeation through the skin barrier makes it a valuable component in the development of novel drug delivery systems.

Experimental Protocol 1: Preparation of a 2-Octyldodecanol-Based Nanoemulsion

This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using the phase inversion composition (PIC) method, where 2-octyldodecanol constitutes the oil phase.

Materials:

-

2-Octyldodecanol (Oil Phase)

-

Active Pharmaceutical Ingredient (API) - lipophilic

-

Surfactant (e.g., Tween 80)

-

Co-surfactant (e.g., Glycerol)

-

Purified Water

Methodology:

-

Oil Phase Preparation: Dissolve the lipophilic API in 2-octyldodecanol. Gentle heating may be required to facilitate dissolution.

-

Addition of Surfactant/Co-surfactant: To the oil phase, add the surfactant and co-surfactant (Smix). A common starting ratio for the Smix is 1:1 by weight. The oil-to-Smix ratio can be varied (e.g., from 1:9 to 3:7 by weight). Stir the mixture until a clear, homogenous solution is formed.

-

Aqueous Titration: While continuously stirring the oil/Smix mixture, slowly add purified water dropwise at a controlled rate (e.g., 1.74 mL/min). Maintain the system at a constant temperature.

-

Nanoemulsion Formation: As water is added, the system will undergo phase inversion, transitioning from a water-in-oil to an oil-in-water emulsion, resulting in a transparent or translucent nanoemulsion.

-

Stabilization: Continue stirring for approximately 30 minutes after the water addition is complete to ensure the stability of the nanoemulsion.

-

Characterization: The resulting nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

References

An In-depth Technical Guide to the Synthesis of 2-Octyldodecanol via Guerbet Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-octyldodecanol, a key branched-chain primary alcohol, through the Guerbet condensation of 1-decanol (B1670082). 2-Octyldodecanol is a valuable compound in the pharmaceutical and cosmetic industries due to its unique properties, including a low melting point and excellent solvency.[1][2] This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to support research and development activities.

The Guerbet Reaction: Core Principles and Mechanism

The industrial production of 2-octyldodecanol is predominantly achieved through the Guerbet reaction, a self-condensation of a primary alcohol at elevated temperatures to produce a β-alkylated dimer alcohol.[1][3] In the synthesis of 2-octyldodecanol, two molecules of 1-decanol are dimerized.[3] The reaction necessitates a dual-catalyst system, typically an alkali metal hydroxide (B78521) or alkoxide, such as potassium hydroxide (KOH), for the condensation steps, and a transition metal co-catalyst to facilitate hydrogen transfer.

The mechanism of the Guerbet reaction for the synthesis of 2-octyldodecanol from 1-decanol is a four-step process:

-

Dehydrogenation: 1-decanol is first oxidized to its corresponding aldehyde, decanal (B1670006).

-

Aldol (B89426) Condensation: Two molecules of decanal then undergo an aldol condensation.

-

Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde, 2-octyl-2-dodecenal.

-

Hydrogenation: Finally, the unsaturated aldehyde is hydrogenated to yield the saturated branched-chain alcohol, 2-octyldodecanol. The hydrogen required for this final step is generated during the initial dehydrogenation step.

A competing reaction to be aware of is the Cannizzaro reaction, where two aldehyde molecules disproportionate to form the corresponding alcohol and carboxylic acid.

Experimental Protocols

The following is a typical experimental protocol adapted from established procedures for the Guerbet reaction of long-chain alcohols.

Materials and Equipment:

-

1-liter four-neck flask

-

Mechanical stirrer

-

Thermometer

-

Nitrogen gas inlet with flow meter

-

Condenser and water separator (e.g., Dean-Stark apparatus)

-

Heating mantle

-

1-Decanol (purity ≥ 99%)

-

Granular potassium hydroxide (KOH)

-

Dehydrogenation/hydrogenation co-catalyst (e.g., Copper-nickel supported on alumina)

-

Filtration apparatus

-

Vacuum distillation apparatus

Procedure:

-

Reactor Setup: The four-neck flask is assembled with the mechanical stirrer, thermometer, nitrogen inlet, and the condenser connected to a water separator.

-

Charging the Reactor: The flask is charged with 505 g of 1-decanol (purity ≥ 99%), 7.5 g of granular potassium hydroxide, and 0.05 g of a copper-nickel co-catalyst supported on alumina (B75360) (Cu/Ni weight ratio of 80/20).

-

Inert Atmosphere: The system is flushed with nitrogen gas, and a continuous flow is maintained (e.g., 30 L/hr) throughout the reaction.

-

Heating and Reaction: The mixture is heated with stirring. The reaction is considered to begin when the temperature reaches 220°C. This temperature is maintained, and water, a byproduct of the reaction, is collected in the separator. The reaction is continued until the formation of water ceases, which typically takes around 3 hours under these conditions.

-

Cooling and Filtration: Upon completion, the heat source is removed, and the reaction mixture is allowed to cool. The cooled mixture is then filtered to remove the co-catalyst and any precipitated potassium carboxylate salts.

-

Purification: The filtrate is subjected to vacuum distillation to separate the 2-octyldodecanol from any unreacted starting material and other byproducts.

Quantitative Data and Catalyst Comparison

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the Guerbet condensation. Copper-nickel co-catalysts have been shown to be particularly effective. Below is a summary of various experimental conditions and their outcomes.

| Catalyst System | Catalyst Loading (wt% of alcohol) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |

| Cu/Ni on Alumina (80/20) | 0.01% | 220 | 3 | 89.9 | 95.0 | |

| Cu/Ni on Alumina (50/50) | 0.01% | 220 | 5 | 85.9 | - | |

| Cu/Ni on Alumina (20/80) | 0.01% | 220 | 5.5 | 87.0 | 94.5 | |

| Copper Chromite | 0.01% | 220 | 8 | 80.0 | 85.0 | |

| Raney Nickel | 0.01% | 220 | - | - | - | |

| No Co-catalyst | - | 220 | 10 | 75.6 | 89.1 |

Note: The base catalyst in all cases was potassium hydroxide.

Troubleshooting and Optimization

Several factors can influence the success of the 2-octyldodecanol synthesis.

-

Low Yield: Insufficient temperature is a common cause of low yield, as the Guerbet reaction requires high temperatures, typically in the range of 200-250°C. The efficiency of the co-catalyst is also critical; a highly effective system like copper-nickel on alumina is recommended.

-

Reaction Time: With an efficient catalyst system, a reaction time of 3 hours at 220°C can be sufficient. Monitoring the reaction progress by tracking water formation is a reliable method to determine completion.

-

Catalyst Selectivity: The choice of co-catalyst affects selectivity. For instance, copper chromite or Raney nickel alone may result in lower selectivity compared to a copper-nickel combination. A specific Cu/Ni weight ratio of 80/20 has demonstrated high yield (89.9%) and selectivity (95.0%).

References

Spectroscopic Analysis of 2-Octyldodecanol: A Technical Guide for Structural Elucidation

Introduction: 2-Octyldodecanol is a C20 Guerbet alcohol, a branched-chain primary alcohol with the chemical formula C₂₀H₄₂O.[1] It is widely utilized in the cosmetic and pharmaceutical industries as an emollient, solvent, and viscosity agent due to its unique branched structure which imparts a low melting point and good spreadability.[1] Accurate structural elucidation and quality control are paramount, making a thorough understanding of its spectroscopic characteristics essential. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used for the comprehensive analysis of 2-Octyldodecanol.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-Octyldodecanol.

Table 1: ¹H NMR Spectroscopic Data for 2-Octyldodecanol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.54 | Doublet | 2H | -CH₂-OH |

| ~1.55 | Multiplet | 1H | -CH(CH₂)- |

| ~1.26 | Multiplet | 32H | -(CH₂)₈- and -(CH₂)₆- |

| ~0.88 | Triplet | 6H | -CH₃ |

Note: Chemical shifts for the extensive methylene (B1212753) chains often appear as a broad, overlapping multiplet.

Table 2: ¹³C NMR Spectroscopic Data for 2-Octyldodecanol (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type (DEPT) | Assignment |

| ~65.5 | CH₂ | -CH₂-OH |

| ~40.8 | CH | -CH(CH₂)- |

| ~31.9 | CH₂ | Methylene Chains |

| ~31.6 | CH₂ | Methylene Chains |

| ~29.7 | CH₂ | Methylene Chains |

| ~29.6 | CH₂ | Methylene Chains |

| ~29.3 | CH₂ | Methylene Chains |

| ~26.4 | CH₂ | Methylene Chains |

| ~22.7 | CH₂ | Methylene Chains |

| ~14.1 | CH₃ | -CH₃ |

Note: The assignments for the individual methylene carbons in the long alkyl chains can be challenging due to signal overlap.

Table 3: FT-IR Spectroscopic Data for 2-Octyldodecanol

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3500-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 2955-2850 | Strong | C-H Stretch (Aliphatic) |

| 1465 | Medium | C-H Bend (Methylene) |

| 1378 | Medium | C-H Bend (Methyl) |

| 1260-1050 | Strong | C-O Stretch |

Note: The broadness of the O-H stretch is indicative of intermolecular hydrogen bonding.[2]

Table 4: Mass Spectrometry (EI-MS) Data for 2-Octyldodecanol

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 280 | Low or Absent | [M-H₂O]⁺˙ (Dehydration) |

| 169 | Moderate | [M - C₉H₁₉]⁺ |

| 141 | Moderate | [M - C₁₁H₂₃]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | High | [C₃H₇]⁺ |

Note: The molecular ion peak (m/z 298.5) is often weak or absent in the electron ionization mass spectrum of long-chain alcohols.[1][3] Fragmentation is characterized by the cleavage of C-C bonds.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Octyldodecanol in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), within a standard 5 mm NMR tube. For ¹³C NMR, a higher concentration of 50-100 mg may be beneficial. Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

A relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest is recommended for accurate integration.

-

Use a 90° pulse angle.

-

-

¹³C NMR and DEPT Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. DEPT-90 will only show CH signals, while DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

-

-

Data Processing: Process the spectra with appropriate phasing and baseline correction. Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As 2-Octyldodecanol is a liquid, a neat sample can be analyzed directly. Place a small drop of the sample onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of 2-Octyldodecanol (e.g., 1 mg/mL) in a volatile organic solvent like hexane (B92381) or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Parameters (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1-2 minutes, then ramp up to 280-300 °C at a rate of 10-20 °C/min.

-

-

MS Parameters (Typical for Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the fragmentation patterns. The primary fragmentation pathways for alcohols are α-cleavage (breaking the C-C bond adjacent to the oxygen-bearing carbon) and dehydration (loss of a water molecule, M-18).

Visualizations

Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the structural elucidation of 2-Octyldodecanol.

Logical Relationships in Structural Elucidation

Caption: Logical connections between spectroscopic data and molecular structure.

References

What are the chemical properties of 2-octyldodecanol for formulation science?

An In-depth Technical Guide to the Chemical Properties of 2-Octyldodecanol for Formulation Science

Introduction

2-Octyldodecanol is a branched-chain fatty alcohol, specifically a Guerbet alcohol, that serves as a versatile excipient in the pharmaceutical and cosmetic industries.[1][2] Its unique physicochemical properties make it a valuable component in a wide array of formulations, particularly in topical and transdermal drug delivery systems.[1] This technical guide provides a comprehensive overview of the chemical properties of 2-octyldodecanol, its applications in formulation science, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals to facilitate its effective use in formulation development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-octyldodecanol is essential for its application. It is a clear, colorless to yellowish, oily liquid at room temperature with low volatility.[3][4]

| Property | Value | References |

| CAS Number | 5333-42-6 | |

| Molecular Formula | C20H42O | |

| Molecular Weight | 298.55 g/mol | |

| Appearance | Clear, colorless to yellowish oily liquid | |

| Density | Approximately 0.838 g/mL at 25 °C | |

| Viscosity | 58 - 64 mPas at 20°C | |

| Melting Point | -1 to 1 °C | |

| Boiling Point | 234-238 °C at 33 mmHg | |

| Flash Point | 113 °C | |

| Acid Value | Max. 0.1 | |

| Cloud Point | Max. -20 °C | |

| Required HLB (o/w emulsion) | Approximately 11.2 | |

| Required HLB (w/o emulsion) | Approximately 5.9 |

Solubility Profile

2-Octyldodecanol's solubility is a critical parameter for formulators. It is practically insoluble in water but demonstrates good solubility in a range of organic solvents.

| Solvent | Solubility | References |

| Water | Practically insoluble (10μg/L at 23℃) | |

| Ethanol (96%) | Miscible | |

| Paraffin Oil | Soluble | |

| Alcohol | Miscible |

Applications in Formulation Science

2-Octyldodecanol serves several key functions in pharmaceutical and cosmetic formulations:

-

Solvent: It is an effective solvent for many poorly water-soluble active pharmaceutical ingredients (APIs), which is crucial for enhancing drug solubility and preventing recrystallization in formulations. It is particularly noted as an ideal solvent for salicylic (B10762653) acid.

-

Emollient and Lubricant: It imparts a smooth, non-greasy feel to topical products, improving patient compliance. Its lubricating properties are beneficial in creams and lotions.

-

Penetration Enhancer: 2-Octyldodecanol can enhance the permeation of APIs through the skin barrier, thereby increasing their bioavailability for local or systemic effects. Its mechanism is primarily attributed to the disruption of the highly ordered lipid structure of the stratum corneum.

-

Emulsion Stabilizer: It contributes to the stability of emulsions by preventing the separation of oil and water phases. It also helps to reduce the tendency of finished products to generate foam when shaken.

-

Oil Phase in Nanoemulsions: Due to its properties, it is a suitable oil phase for the formulation of nanoemulsions, which can improve drug delivery.

Experimental Protocols

Protocol 1: Solubility Determination using the Saturation Shake-Flask Method

This protocol describes a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

2-Octyldodecanol

-

Selected organic solvent

-

Vials with tight-fitting caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm)

-

Validated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 2-octyldodecanol to a vial containing a known volume of the selected organic solvent to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution, typically by centrifugation.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it to remove any remaining solid particles.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of 2-octyldodecanol. A calibration curve should be prepared using standard solutions.

-

Data Reporting: Express the solubility as the mean concentration from multiple replicates, typically in units of g/100 mL or mg/mL.

Protocol 2: Preparation of a Topical Cream

This protocol outlines the preparation of a topical cream formulation containing 2-octyldodecanol.

Materials:

-

Stearic acid

-

Cetyl alcohol

-

2-Octyldodecanol

-

Oil-soluble Active Pharmaceutical Ingredient (API) (if applicable)

-

Water bath

-

Beakers

-

Homogenizer

Procedure:

-

In a beaker, combine the required amounts of stearic acid, cetyl alcohol, and 2-octyldodecanol.

-

Heat the mixture in a water bath to 70-75°C until all components are melted and form a uniform oily phase.

-

If the API is oil-soluble, dissolve it in this phase.

-

In a separate beaker, heat the aqueous phase to the same temperature.

-

Slowly add the aqueous phase to the oil phase while stirring with a homogenizer until the cream is formed.

Protocol 3: Formulation of a Nanoemulsion for Transdermal Delivery

This protocol describes the formulation of a nanoemulsion using 2-octyldodecanol as the oil phase.

Materials:

-

2-Octyldodecanol

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Tween 80)

-

Co-surfactant (e.g., propylene (B89431) glycol)

-

Purified water

-

Magnetic stirrer or high-shear homogenizer

Procedure:

-

Oil Phase Preparation: Dissolve the API in 2-octyldodecanol. Gentle heating may be applied to facilitate dissolution.

-

Aqueous Phase Preparation: In a separate vessel, dissolve the surfactant and co-surfactant in purified water.

-

Mixing: Slowly add the aqueous phase to the oil phase while continuously stirring to form a coarse emulsion.

-

Homogenization: Subject the coarse emulsion to high-energy homogenization (e.g., high-pressure homogenization or ultrasonication) to reduce the droplet size and form a translucent nanoemulsion.

Protocol 4: In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol describes the evaluation of drug permeation from a formulation containing 2-octyldodecanol through a skin membrane.

Materials:

-

Topical formulation with API and 2-octyldodecanol

-

Excised human or animal skin

-

Phosphate buffered saline (PBS), pH 7.4 (Receptor fluid)

-

Franz diffusion cells

-

Water bath with circulator

-

Magnetic stirrers

-

Syringes and needles

-

HPLC or other suitable analytical instrument

Procedure:

-

Skin Membrane Preparation: Thaw frozen excised skin at room temperature. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

System Setup: Fill the receptor compartment with PBS buffer and maintain the temperature at 32°C to mimic physiological conditions. The solution should be continuously stirred.

-

Application: Apply a precise amount of the test formulation to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals, collect samples from the receptor solution and replace the collected volume with fresh buffer to maintain sink conditions.

-

Quantification: Analyze the collected samples for API concentration using a validated analytical method like HPLC.

-

Data Analysis: Plot the cumulative amount of API permeated per unit area against time. The slope of the linear portion of the plot represents the steady-state flux.

Protocol 5: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of 2-octyldodecanol.

Thermal Stress:

-

Accurately weigh a sample of 2-octyldodecanol into a suitable vial.

-

Place the vial in a calibrated oven at a high temperature (e.g., 80°C, 100°C) for a defined period (e.g., 24, 48, 72 hours).

-

After exposure, cool the sample and dissolve a known amount in a suitable solvent for analysis by a stability-indicating HPLC method.

Oxidative Stress:

-

Dissolve a known concentration of 2-octyldodecanol in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature or slightly elevated temperature, protected from light, for a set time.

-

Analyze the sample by a stability-indicating HPLC method.

Visualizations

Caption: Workflow for topical formulation development and evaluation.

Caption: Mechanism of 2-octyldodecanol as a penetration enhancer.

Caption: Workflow for nanoemulsion preparation.

Conclusion

2-Octyldodecanol is a highly versatile and valuable excipient for formulation scientists. Its favorable physicochemical properties, including its role as an effective solvent, emollient, and penetration enhancer, make it a key ingredient in the development of innovative drug delivery systems, particularly for topical and transdermal applications. Its stability and compatibility with a wide range of APIs and excipients further underscore its utility in modern pharmaceutical formulations.

References

A Comprehensive Technical Guide to the Solubility of 2-Octyldodecanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octyldodecanol, a branched-chain fatty alcohol, is a versatile ingredient extensively utilized in the pharmaceutical, cosmetic, and chemical industries. Its unique physicochemical properties, including its liquid state at room temperature, low volatility, and excellent emollient feel, make it a valuable component in a myriad of formulations. A thorough understanding of its solubility in various organic solvents is paramount for formulators to optimize product development, ensure stability, and enhance performance. This technical guide provides a detailed overview of the solubility of 2-octyldodecanol in common organic solvents, comprehensive experimental protocols for solubility determination, and a visualization of its application in a typical drug delivery system workflow.

Physicochemical Properties of 2-Octyldodecanol

A foundational understanding of the physicochemical properties of 2-octyldodecanol is essential for predicting its solubility and behavior in different solvent systems.

| Property | Value | Reference(s) |

| CAS Number | 5333-42-6 | [1][2] |

| Molecular Formula | C₂₀H₄₂O | [1][2] |

| Molecular Weight | 298.55 g/mol | [1] |

| Appearance | Clear, colorless to yellowish oily liquid | |

| Density | ~0.838 g/mL at 25 °C | |

| Melting Point | -1 to 1 °C | |

| Boiling Point | 234-238 °C at 33 mmHg | |

| Flash Point | 113 °C | |

| Water Solubility | Practically insoluble (10 μg/L at 23°C) |

Solubility of 2-Octyldodecanol in Organic Solvents

| Solvent | Qualitative/Semi-Quantitative Solubility | Reference(s) |

| Alcohols | ||

| Ethanol (96%) | Miscible | |

| Methanol | Miscible with alcohol | |

| Isopropanol | Miscible with alcohol | |

| Esters | ||

| Ethyl Acetate | Soluble in most organic solvents | |

| Isopropyl Myristate | Soluble | |

| Caprylic/Capric Triglyceride | Soluble | |

| Hydrocarbons | ||

| Hexane | Soluble in most organic solvents | |

| Toluene | Soluble in most organic solvents | |

| Paraffin Oil | Soluble | |

| Mineral Oil | Soluble | |

| Ketones | ||

| Acetone | Soluble in most organic solvents | |

| Chlorinated Solvents | ||

| Chloroform | Soluble in most organic solvents | |

| Other Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble based on its broad solubility in organic solvents | |

| Cyclopentasiloxane | Soluble | |

| Olive Oil | Soluble |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Soluble" indicates that 2-octyldodecanol dissolves in the solvent to a significant extent, though quantitative limits are not specified in the available literature.

Experimental Protocols

For researchers requiring precise solubility data for their specific applications, the following experimental protocols are provided.

Determination of Liquid-Liquid Miscibility/Solubility (Visual Method)

This protocol provides a straightforward method for determining the miscibility or estimating the solubility of 2-octyldodecanol in a liquid solvent.

Materials:

-

2-Octyldodecanol

-

Solvent of interest

-

Graduated cylinders or volumetric pipettes

-

Test tubes or vials with closures

-

Vortex mixer

Procedure:

-

Preparation: In a clean, dry test tube, add a known volume of the solvent of interest (e.g., 5 mL).

-

Titration: Gradually add known volumes of 2-octyldodecanol to the solvent. After each addition, securely close the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: After mixing, allow the mixture to stand and observe for any signs of phase separation, cloudiness, or the formation of droplets.

-

Determination of Miscibility: If the mixture remains a single, clear phase after the addition of any amount of 2-octyldodecanol, the two liquids are considered miscible.

-

Estimation of Solubility: If phase separation occurs after a certain amount of 2-octyldodecanol has been added, the approximate solubility can be determined. Record the volume of 2-octyldodecanol added before phase separation became apparent. For a more accurate determination, a series of vials with varying, precise concentrations of 2-octyldodecanol in the solvent should be prepared and observed.

Quantitative Determination of Solubility using the Shake-Flask Method

This method is a well-established technique for determining the equilibrium solubility of a compound in a solvent. While typically used for solids, the principle can be adapted for liquid-liquid systems where miscibility is not complete.

Materials:

-

2-Octyldodecanol

-

Solvent of interest

-

Incubator shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RI))

-

Vials with screw caps

Procedure:

-

Sample Preparation: In a series of vials, add an excess amount of 2-octyldodecanol to a known volume of the solvent. The presence of a distinct layer of undissolved 2-octyldodecanol is crucial to ensure that the solvent is saturated.

-

Equilibration: Place the sealed vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the two phases separate. For stable emulsions, centrifugation at a moderate speed may be required to facilitate phase separation.

-

Sampling: Carefully withdraw an aliquot from the solvent phase (the supernatant) using a syringe. Ensure that no droplets of the undissolved 2-octyldodecanol are drawn.

-

Filtration: Filter the collected aliquot through a syringe filter into a clean vial to remove any remaining undissolved microdroplets.

-

Quantification: Analyze the concentration of 2-octyldodecanol in the filtered solvent using a validated analytical method such as GC-FID or HPLC-RI. A calibration curve prepared with standard solutions of 2-octyldodecanol in the same solvent is required for accurate quantification.

-

Data Reporting: The solubility is typically expressed as grams of 2-octyldodecanol per 100 mL of solvent ( g/100 mL) or as a weight/weight percentage (% w/w).

Visualization of Experimental Workflows

General Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of 2-octyldodecanol in a given solvent.

Caption: A logical workflow for determining the solubility of 2-octyldodecanol.

Workflow for Oil-in-Water Nanoemulsion Formulation

2-Octyldodecanol is frequently used as the oil phase in the development of nanoemulsions for drug delivery. The following diagram outlines a typical formulation workflow.

Caption: A typical workflow for preparing an oil-in-water nanoemulsion using 2-octyldodecanol.

Conclusion

2-Octyldodecanol exhibits broad miscibility and solubility in a range of common organic solvents, a characteristic that underpins its widespread use in pharmaceutical and cosmetic formulations. While precise quantitative solubility data is limited in publicly accessible literature, the provided qualitative data and experimental protocols offer a robust framework for scientists and researchers. The ability to determine specific solubility parameters is critical for tailoring formulations, ensuring product stability, and achieving desired performance characteristics. The role of 2-octyldodecanol as an effective oil phase in advanced drug delivery systems like nanoemulsions further highlights the importance of understanding its solubility profile.

References

An In-depth Technical Guide to the Guerbet Alcohol: 2-Octyldodecanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Octyldodecanol, a branched-chain primary alcohol belonging to the Guerbet alcohol family. Its unique structural characteristics, arising from the Guerbet reaction, impart desirable physicochemical properties that make it a valuable excipient in the pharmaceutical and cosmetic industries. This document details its synthesis, properties, and applications, with a focus on providing actionable data and experimental protocols for laboratory and development settings.

The Guerbet Alcohol Structure of 2-Octyldodecanol

2-Octyldodecanol (CAS 5333-42-6) is a C20 fatty alcohol with a distinctive branched structure.[1] Unlike its linear isomer, arachidyl alcohol, 2-Octyldodecanol possesses a branch at the β-position of the alkyl chain.[2] This structural feature is a direct result of its synthesis via the Guerbet reaction, a self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst.[3][4] Specifically, 2-Octyldodecanol is produced from the dimerization of decyl alcohol (1-decanol).[1] This branched structure is key to its unique properties, such as a low melting point and excellent solvency, which are highly valued in various formulations.

Physicochemical Properties

The unique branched structure of 2-Octyldodecanol results in a distinct set of physical and chemical properties that are advantageous in formulation science. A summary of its key quantitative data is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₄₂O | |

| Molar Mass | 298.55 g/mol | |

| Appearance | Clear, colorless to yellowish oily liquid | |

| Melting Point | -1 to 1 °C | |

| Boiling Point | 234-238 °C at 33 mmHg | |

| Density | 0.838 g/mL at 25 °C | |

| Refractive Index | n20/D 1.453 | |

| Flash Point | 113 °C | |

| Solubility | Practically insoluble in water; miscible with ethanol |

Synthesis via the Guerbet Reaction

The industrial production of 2-Octyldodecanol is predominantly achieved through the Guerbet condensation of 1-decanol (B1670082). This reaction is a robust method for dimerizing primary alcohols to form β-alkylated branched alcohols.

Guerbet Reaction Mechanism

The Guerbet reaction proceeds through a four-step mechanism, which is initiated by the dehydrogenation of the starting alcohol to an aldehyde. This is followed by an aldol (B89426) condensation, dehydration, and finally, hydrogenation of the intermediate to the final Guerbet alcohol.

Experimental Protocol for the Synthesis of 2-Octyldodecanol

The following protocol is adapted from a patented method for the synthesis of 2-Octyldodecanol.

Materials and Equipment:

-

1-liter four-neck flask

-

Mechanical stirrer

-

Thermometer

-

Nitrogen gas inlet with a flow meter

-

Condenser and water separator (e.g., Dean-Stark apparatus)

-

Heating mantle

-

1-Decanol (purity ≥ 99%)

-

Granular potassium hydroxide (B78521) (KOH)

-

Copper-nickel co-catalyst supported on alumina (B75360) (Cu/Ni weight ratio 80/20)

-

Filtration apparatus

-

Vacuum distillation apparatus

Procedure:

-

Reactor Setup: Assemble the four-neck flask with the mechanical stirrer, thermometer, nitrogen inlet, and the condenser/water separator.

-

Charging the Reactor: Charge the flask with 505 g of 1-decanol, 7.5 g of granular potassium hydroxide, and 0.05 g of the copper-nickel co-catalyst.

-

Inert Atmosphere: Begin bubbling nitrogen gas through the mixture at a rate of 30 L/hr.

-

Reaction: With continuous stirring, heat the mixture. The reaction is initiated when the temperature reaches 220°C. Maintain this temperature until the formation of water ceases, which typically takes around 3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst and any precipitated potassium carboxylate.

-

Purify the crude product by vacuum distillation to separate the 2-Octyldodecanol from unreacted 1-decanol and other byproducts.

-

Expected Outcome:

-

Yield of 2-Octyldodecanol: Approximately 424.0 g (89.9% of the theoretical value).

-

Selectivity: Approximately 95.0%.

Role in Drug Formulation and Development

2-Octyldodecanol is a versatile excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems. Its functions include acting as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs), an emollient to improve the sensory feel of a product, a penetration enhancer to facilitate drug delivery through the skin, and an emulsion stabilizer.

The development of a topical formulation containing 2-Octyldodecanol typically follows a structured workflow to ensure the final product is stable, effective, and possesses the desired physical characteristics.

References

The Dual Origins of 2-Octyl-1-dodecanol: A Technical Guide to Its Natural Sources and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyl-1-dodecanol, a branched-chain primary alcohol, is a versatile ingredient with significant applications in the pharmaceutical, cosmetic, and industrial sectors. Its unique properties, such as excellent emolliency, solvency, and a low melting point, make it a valuable component in a wide array of formulations. This technical guide provides an in-depth exploration of the two primary avenues for obtaining this compound: extraction from natural sources and targeted chemical synthesis. While 2-octyl-1-dodecanol is found in nature, its commercial availability is predominantly met through synthetic production, which offers higher yields and purity.

Natural Sources of 2-Octyl-1-dodecanol

2-Octyl-1-dodecanol has been reported to occur in small quantities in certain plant-based materials, primarily in complex mixtures of lipids and waxes. The principal natural sources identified are vegetable oils, with specific mention of palm and palm kernel oil, as well as carnauba wax.

Occurrence in Vegetable Oils

Long-chain fatty alcohols, including branched-chain variants, are naturally present in various vegetable oils, typically as esters with fatty acids or in their free form.[1] Palm oil (from the fruit of Elaeis guineensis) and palm kernel oil (from the seed of Elaeis guineensis) are known to contain a diverse range of fatty alcohols as minor components of their unsaponifiable matter.[2]

While specific quantitative data for 2-octyl-1-dodecanol in these oils is not extensively documented in publicly available literature, the general composition of fatty alcohols in palm kernel oil is known to consist of a mixture of various chain lengths. The concentration of any single branched-chain alcohol like 2-octyl-1-dodecanol is expected to be low.

Occurrence in Carnauba Wax

Carnauba wax, obtained from the leaves of the Brazilian palm tree Copernicia prunifera, is another natural source where long-chain alcohols are found.[3] This complex wax is primarily composed of fatty acid esters, but also contains free fatty alcohols.[4] The alcohol fraction of carnauba wax is a mixture of various long-chain linear and possibly branched alcohols. As with vegetable oils, the precise concentration of 2-octyl-1-dodecanol within this mixture is not well-defined in available research.

Experimental Protocol: General Extraction of Long-Chain Alcohols from Vegetable Oils

The extraction of fatty alcohols from natural oils is a multi-step process that involves the separation of the unsaponifiable matter from the saponifiable glycerides. The following is a general protocol that can be adapted for the isolation of a long-chain alcohol fraction.

1. Saponification:

-

A known quantity of the vegetable oil (e.g., 5 g) is mixed with an excess of alcoholic potassium hydroxide (B78521) solution (e.g., 50 mL of 12% KOH in ethanol).[1]

-

The mixture is heated under reflux for approximately 1.5 hours at 60°C to ensure complete saponification of the triglycerides.

2. Extraction of Unsaponifiable Matter:

-

After cooling, an equal volume of water is added to the mixture.

-

The unsaponifiable matter, which contains the fatty alcohols, is then extracted multiple times with a non-polar solvent such as petroleum ether.

-

The combined organic extracts are washed with a mixture of ethanol (B145695) and water to remove any remaining soap.

3. Isolation and Purification:

-

The solvent from the washed organic phase is evaporated to yield the crude unsaponifiable matter.

-

This crude extract can then be subjected to chromatographic techniques for the separation of the fatty alcohol fraction. Thin-layer chromatography (TLC) or column chromatography with a silica (B1680970) gel stationary phase and a suitable solvent system (e.g., hexane/ethanol mixtures) can be employed for this purpose.

-

Further purification of the isolated fatty alcohol fraction can be achieved using preparative high-performance liquid chromatography (HPLC).

4. Quantification:

-

The quantification of 2-octyl-1-dodecanol in the purified fraction would require a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS), using a certified reference standard for calibration.

Chemical Synthesis of 2-Octyl-1-dodecanol

The industrial production of 2-octyl-1-dodecanol is predominantly achieved through the Guerbet condensation reaction. This method provides a high yield and purity of the desired branched-chain alcohol from a readily available linear alcohol precursor.

The Guerbet Condensation Reaction

The Guerbet reaction, named after its discoverer Marcel Guerbet, is a self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst to form a β-alkylated dimer alcohol. For the synthesis of 2-octyl-1-dodecanol, the starting material is 1-decanol.

The reaction proceeds through a four-step mechanism:

-

Dehydrogenation: The primary alcohol (1-decanol) is oxidized to its corresponding aldehyde (decanal).

-

Aldol (B89426) Condensation: Two molecules of the aldehyde undergo an aldol condensation.

-

Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

-

Hydrogenation: The unsaturated aldehyde is then hydrogenated to yield the final branched-chain alcohol, 2-octyl-1-dodecanol.

References

Potential research applications of 2-Octyldodecanol in biochemistry.

2-Octyldodecanol in Biochemical Research: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Applications and Methodologies of 2-Octyldodecanol.

Introduction

2-Octyldodecanol is a branched-chain, saturated fatty alcohol, specifically a Guerbet alcohol, that has emerged as a versatile and valuable excipient in the fields of biochemistry, pharmaceuticals, and cosmetics.[1][2][3] Its unique molecular structure, featuring a branch at the β-position, imparts distinct physicochemical properties compared to its linear-chain counterparts, such as a lower melting point and excellent thermal and oxidative stability.[2][4] These characteristics make it a superior choice for a variety of specialized applications, particularly in the development of advanced drug delivery systems. This technical guide provides a comprehensive overview of the potential research applications of 2-Octyldodecanol in biochemistry, with a focus on its role as a solvent, skin penetration enhancer, and a key component in emulsion-based formulations. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research setting.

Physicochemical Properties

A fundamental understanding of 2-Octyldodecanol's physical and chemical properties is essential for its effective application in formulation development. These properties dictate its behavior as a solvent, its interaction with biological membranes, and its function within complex delivery systems.

| Property | Value | References |

| Molecular Formula | C20H42O | |

| Molar Mass | 298.55 g/mol | |

| Appearance | Clear, colorless to yellowish, oily liquid | |

| Density | 0.838 g/mL at 25°C | |

| Melting Point | -1 to 1°C | |

| Boiling Point | 234-238°C at 33 mmHg | |

| Flash Point | 113°C | |

| Refractive Index | n20/D 1.453 | |

| Water Solubility | 10 μg/L at 23°C (Practically insoluble) | |

| Other Solubilities | Miscible with ethanol (B145695) (96%); Soluble in paraffin (B1166041) oil | |

| Required HLB (o/w) | ~11.2 |

Core Research Applications in Biochemistry

2-Octyldodecanol's primary applications in a biochemical context revolve around overcoming the challenges associated with the delivery of therapeutic agents. Its lipophilic nature and unique structural properties are leveraged in drug formulation and delivery.

Advanced Drug Delivery Systems

2-Octyldodecanol is extensively utilized in topical and transdermal drug delivery systems to enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs).

-

Solvent for Lipophilic APIs : Many APIs are poorly soluble in water, which limits their formulation possibilities and bioavailability. 2-Octyldodecanol serves as an effective solvent for such lipophilic compounds, preventing their recrystallization and improving the homogeneity of formulations. It is recognized as an ideal solvent for salicylic (B10762653) acid and various perfume ingredients.

-

Skin Penetration Enhancer : The stratum corneum, the outermost layer of the skin, presents a formidable barrier to drug absorption. 2-Octyldodecanol functions as a chemical penetration enhancer by reversibly disrupting the highly ordered lipid lamellae of the stratum corneum. Spectroscopic studies have confirmed that it penetrates this layer, increasing the disorder and fluidity of the lipid chains, which in turn reduces the diffusional resistance and facilitates drug permeation.

-

Oil Phase for Nanoemulsions and Microemulsions : Nanoemulsions (droplet size 20-200 nm) and microemulsions are advanced drug delivery systems that can improve drug solubility, stability, and penetration through biological membranes. Due to its excellent solvent properties, low irritation potential, and ability to form stable systems, 2-Octyldodecanol is a highly suitable oil phase for the formulation of these oil-in-water (o/w) colloidal dispersions.

Biocatalysis and Protein Formulation

While less documented, the properties of 2-Octyldodecanol suggest potential in other biochemical areas. Its use as a non-aqueous medium for enzymatic reactions (biocatalysis) is a plausible application, providing a suitable environment for lipases and other enzymes acting on hydrophobic substrates. Furthermore, its non-ionic and stable nature could be explored for the stabilization of proteins in non-aqueous formulations, an area of growing interest in biotherapeutics.

Quantitative Data on Performance

The efficacy of 2-Octyldodecanol as a penetration enhancer is often evaluated in comparison to other excipients or control formulations. The following table summarizes comparative data from a study on the transdermal delivery of formoterol (B127741) fumarate.

| Formulation / Enhancer | Primary Irritation Index | Key Finding | Reference |

| Matrix Patch with 1.0 mg/cm² 2-Octyldodecanol | 1.38 | "Remarkably enhanced" skin permeation of the drug. | |

| Matrix Patch with 0.5 mg/cm² 2-Octyldodecanol | 1.29 | Enhanced skin permeation. | |

| Matrix Patch without 2-Octyldodecanol (Control) | 1.13 | Baseline permeation. | |

| Matrix Patch with Hydrogenated Rosin Glycerol Ester | Not specified | Significantly lower permeation than with 2-Octyldodecanol. |

Note: A lower Primary Irritation Index indicates less skin irritation. The study concluded that the irritation induced by the patches was mild.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide step-by-step protocols for key experiments involving 2-Octyldodecanol.

Preparation of a Topical Cream (Oil-in-Water Emulsion)

This protocol describes a general method for preparing a standard topical cream where 2-Octyldodecanol is a component of the oil phase.

-

Oil Phase Preparation : In a suitable beaker, combine the required amounts of oil-soluble ingredients, such as stearic acid, cetyl alcohol, and 2-Octyldodecanol. If the API is oil-soluble, dissolve it in this mixture. Heat the beaker in a water bath to 70-75°C until all components have melted and formed a uniform phase.

-

Aqueous Phase Preparation : In a separate beaker, dissolve water-soluble components, such as glycerin, triethanolamine, and any preservatives, in purified water. If the API is water-soluble, it should be dissolved in this phase. Heat this beaker in a water bath to 70-75°C.

-

Emulsification : Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer.

-

Cooling : Continue stirring the resulting emulsion while allowing it to cool down to room temperature. This will form a cream with a consistent texture.

Preparation of a Nanoemulsion (Phase Inversion Composition Method)

The Phase Inversion Composition (PIC) method is a low-energy technique suitable for preparing nanoemulsions with 2-Octyldodecanol as the oil phase.

-

Component Preparation : Accurately weigh the oil phase (2-Octyldodecanol), a non-ionic surfactant (e.g., Tween 80), and a cosurfactant (e.g., glycerol).

-

Oil/Surfactant Mixture (Smix) Preparation : Combine the surfactant and cosurfactant in various weight ratios (e.g., 1:1, 2:1, etc.) to create the Smix.

-

Oil Phase and Smix Blending : In a beaker, mix the 2-Octyldodecanol with the Smix at a specific weight ratio (e.g., 1:9 oil-to-Smix). If incorporating an oil-soluble API like Ceramide IIIB, dissolve it in the 2-Octyldodecanol (heating above 100°C may be necessary) before mixing with the Smix, then cool the mixture.

-

Titration : Under constant magnetic stirring at ambient temperature, slowly titrate the oil/Smix blend with distilled water dropwise.

-

Nanoemulsion Formation : As water is added, the mixture will undergo phase inversion. The endpoint is reached when a clear, transparent, and easily flowable nanoemulsion is formed. This process can be used to construct a pseudo-ternary phase diagram to identify the optimal component ratios for nanoemulsion formation.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol is used to quantify the permeation of an API through the skin from a formulation containing 2-Octyldodecanol.

-

Skin Preparation : Use excised human or animal skin (e.g., rat skin). Carefully mount the skin sample onto a Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment and the dermal side faces the receptor compartment.

-

System Setup : Fill the receptor compartment with a suitable buffer solution (e.g., Phosphate Buffered Saline, pH 7.4) to maintain sink conditions. The receptor fluid should be maintained at 32°C and continuously stirred to mimic physiological conditions.

-

Formulation Application : Apply a precise and known quantity of the test formulation (containing the API and 2-Octyldodecanol) evenly onto the surface of the skin in the donor compartment.

-

Sampling : At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis. Immediately after each withdrawal, replenish the receptor compartment with an equal volume of fresh, pre-warmed buffer.

-

Sample Analysis : Analyze the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the API that has permeated through the skin.

-

Data Analysis : Calculate the cumulative amount of drug permeated per unit area of skin (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of this plot. The permeability coefficient (Kp) can also be calculated.

Visualizations: Workflows and Mechanisms

To clarify the processes and mechanisms described, the following diagrams are provided.

Caption: Mechanism of 2-Octyldodecanol as a skin penetration enhancer.

Caption: Workflow for topical formulation development.

Caption: Workflow for nanoemulsion preparation via PIC method.

Safety and Toxicology

2-Octyldodecanol is widely used in cosmetic and topical pharmaceutical formulations and is generally regarded as a nontoxic and nonirritant material at the levels employed as an excipient.

-

Acute Oral Toxicity : In studies on rats, no deaths were observed at a dose of 5 g/kg of undiluted 2-Octyldodecanol.

-

Acute Dermal Toxicity : Studies on guinea pigs with both intact and abraded skin treated with 3 g/kg of undiluted 2-Octyldodecanol showed no deaths or gross skin lesions.

-

Irritation : While generally considered safe, some studies note it can cause mild skin irritation, and undiluted forms are described as a potential eye and skin irritant. One study found that it could enhance the irritation of other ingredients.

Conclusion

2-Octyldodecanol is a multifunctional excipient with significant and proven applications in biochemical and pharmaceutical research. Its primary utility lies in the development of topical and transdermal drug delivery systems, where it functions as a superior solvent for lipophilic drugs and a potent penetration enhancer. Its role as the oil phase in sophisticated formulations like nanoemulsions and microemulsions further underscores its importance in enhancing the bioavailability of challenging APIs. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively harness the potential of 2-Octyldodecanol in their work, paving the way for more effective and stable therapeutic formulations.

References

Methodological & Application

Application Notes and Protocols for Utilizing 2-Octyldodecanol in Topical Drug Delivery Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of 2-Octyldodecanol in the formulation and evaluation of topical drug delivery systems. This document outlines the physicochemical properties of 2-Octyldodecanol, its functions in topical preparations, and detailed protocols for formulation development and in vitro skin permeation studies.

Introduction to 2-Octyldodecanol in Topical Formulations

2-Octyldodecanol is a branched-chain fatty alcohol that serves as a versatile excipient in the development of topical and transdermal drug delivery systems.[1] Its unique properties, including excellent solvency, emollient feel, and ability to enhance skin penetration, make it a valuable component in creams, lotions, gels, and nanoemulsions.[1] Generally regarded as a nontoxic and nonirritant material at typical concentrations used in formulations, it is a clear, colorless to yellowish, oily liquid that is practically insoluble in water but miscible with ethanol (B145695) and soluble in paraffin (B1166041) oil.[1][2][3]

Key Applications in Topical Drug Delivery

2-Octyldodecanol is a multifunctional ingredient with several key applications in topical drug delivery:

-

Solvent: It is an effective solvent for many poorly water-soluble active pharmaceutical ingredients (APIs), which is crucial for enhancing drug solubility and preventing recrystallization in formulations. It is particularly noted as an ideal solvent for salicylic (B10762653) acid.

-

Emollient and Lubricant: It imparts a smooth, non-greasy feel to topical products, which can improve patient compliance. Its lubricating properties are beneficial in creams and lotions.

-

Penetration Enhancer: 2-Octyldodecanol can enhance the permeation of APIs through the stratum corneum, the skin's primary barrier, thereby increasing their bioavailability for local or systemic effects.

-

Emulsion Stabilizer: It contributes to the stability of oil-in-water and water-in-oil emulsions, preventing the separation of phases.

-

Oil Phase in Nanoemulsions: Due to its properties, it is a suitable oil phase for the formulation of nanoemulsions, which can significantly improve drug delivery.

Quantitative Data Summary

The following tables summarize key quantitative data for 2-Octyldodecanol to aid in formulation development.

Table 1: Physicochemical Properties of 2-Octyldodecanol

| Property | Value |

| CAS Number | 5333-42-6 |

| Molecular Formula | C₂₀H₄₂O |

| Molecular Weight | 298.55 g/mol |

| Appearance | Clear, colorless to yellowish, oily liquid |

| Odor | Odorless |

| Solubility | Practically insoluble in water; miscible with ethanol (96%); soluble in paraffin oil |

| Density | 0.838 g/mL at 25 °C |

| Boiling Point | 234-238 °C at 33 mmHg |

| Melting Point | -1 to 1 °C |

Table 2: Typical Use Levels of 2-Octyldodecanol in Topical Formulations

| Formulation Type | Typical Use Level (%) | Purpose |

| Creams/Lotions | 2 - 20% | Emollient, Solvent, Penetration Enhancer |

| Nanoemulsions | 1 - 12% (as oil phase) | Oil Phase, Solvent |

| Transdermal Patches | Variable | Penetration Enhancer, Solvent in matrix |

Table 3: Comparative Skin Permeation Enhancement Data

| Drug | Formulation Detail | Enhancement Ratio* | Primary Irritation Index | Reference |

| Formoterol Fumarate | With 1.0 mg/cm² 2-Octyldodecanol | "Remarkably enhanced" | 1.38 | Kakubari et al., 2006 |

| Formoterol Fumarate | Without 2-Octyldodecanol (Control) | 1 | 1.13 | Kakubari et al., 2006 |

*Enhancement Ratio is calculated relative to the control formulation without the specific enhancer. A higher ratio indicates greater enhancement.

Mechanism of Skin Penetration Enhancement

The primary mechanism by which 2-Octyldodecanol enhances skin penetration is through the disruption of the highly ordered lipid structure of the stratum corneum. This outermost layer of the skin is composed of tightly packed lipid lamellae that create a significant barrier to drug absorption. 2-Octyldodecanol integrates into these lipid bilayers, and its branched structure is thought to create a greater degree of disorder compared to linear alcohols. This fluidization of the lipid bilayer reduces the diffusional resistance of the stratum corneum, thereby allowing drug molecules to permeate more easily. Spectroscopic studies have confirmed that 2-octyldodecanol penetrates the stratum corneum and increases the disorder of the lipid chains.

Caption: Mechanism of 2-Octyldodecanol as a penetration enhancer.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 2-Octyldodecanol in topical drug delivery studies.

Protocol 1: Preparation of a Topical Oil-in-Water (O/W) Cream

This protocol describes the preparation of a basic O/W cream incorporating 2-Octyldodecanol.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

2-Octyldodecanol

-

Stearic Acid

-

Cetyl Alcohol

-

Glycerin

-

Triethanolamine

-

Preservative (e.g., Methylparaben)

-

Purified Water

Procedure:

-

Oil Phase Preparation: In a beaker, combine the required amounts of stearic acid, cetyl alcohol, and 2-octyldodecanol. Heat the mixture in a water bath to 70-75°C until all components are melted and form a uniform oily phase. If the API is oil-soluble, dissolve it in this phase.

-

Aqueous Phase Preparation: In a separate beaker, dissolve the glycerin, triethanolamine, and preservative in purified water. Heat the aqueous phase in a water bath to 70-75°C. If the API is water-soluble, dissolve it in this phase.

-

Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer.

-

Cooling: Continue stirring until the cream has cooled to room temperature and has a uniform consistency.

Caption: Workflow for the preparation of a topical O/W cream.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the evaluation of drug permeation from a topical formulation containing 2-Octyldodecanol using a Franz diffusion cell.

Materials:

-

Topical formulation containing the API and 2-Octyldodecanol

-

Excised human or animal skin (e.g., rat, porcine)

-

Phosphate Buffered Saline (PBS), pH 7.4 (Receptor fluid)

-

Franz diffusion cells

-

Water bath with circulator

-

Magnetic stirrers

-

Syringes and needles

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for API quantification

Procedure:

-

Skin Membrane Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat and trim the skin to the appropriate size to fit the Franz diffusion cell. Equilibrate the skin membrane in PBS for 30 minutes before mounting.

-

Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.

-

Receptor Chamber Filling: Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.

-

Temperature Equilibration: Place the assembled cells in a water bath to maintain the skin surface temperature at 32°C.

-

Formulation Application: Apply a precise amount of the test formulation to the skin surface in the donor chamber.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

-

Sample Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method such as HPLC.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the permeation profile and flux.

Caption: Workflow for an in vitro skin permeation study.

Protocol 3: Quantification of Drug in Skin Layers using Tape Stripping

This protocol can be used to determine the amount of drug that has penetrated into the stratum corneum.

Materials:

-

Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape)

-

Solvent for drug extraction (e.g., methanol, acetonitrile)

-

Vials

-

Vortex mixer

-

Centrifuge

-

HPLC or other suitable analytical instrument

Procedure:

-

Tape Stripping: After the permeation study, dismount the skin from the Franz cell. Apply a piece of adhesive tape to the treated skin area and press firmly. Quickly remove the tape strip. Repeat this process for a defined number of strips (e.g., 10-20) to progressively remove layers of the stratum corneum.

-

Drug Extraction: Place each tape strip (or a pool of strips) into a vial containing a known volume of a suitable extraction solvent.

-

Extraction Process: Vortex the vials for a set period (e.g., 30 minutes) to extract the drug from the tape.

-

Sample Preparation: Centrifuge the vials to pellet any debris.

-

Analysis: Analyze the supernatant for drug concentration using a validated analytical method.

This technique is valuable for understanding the kinetics and penetration depth of drugs within the skin.

Safety and Regulatory Considerations

2-Octyldodecanol is widely used in cosmetics and topical pharmaceutical formulations and is generally regarded as nontoxic and nonirritant at the levels employed as an excipient. Acute oral and dermal toxicity studies in animals have shown no significant adverse effects. While some sources describe undiluted 2-octyldodecanol as a potential eye and skin irritant, in formulated products at typical concentrations, it has a low potential for skin irritation or sensitization. As with any excipient, it is essential to evaluate the final formulation for its safety and irritation potential.

Conclusion

2-Octyldodecanol is a highly effective and versatile excipient for topical drug delivery. Its multifunctional properties as a solvent, emollient, and penetration enhancer make it a valuable tool for formulators. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize 2-Octyldodecanol in their studies to develop safe and effective topical therapeutic products.

References

Application Notes and Protocols: 2-Octyldodecanol as an Oil Phase for Nanoemulsion Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and characterizing nanoemulsions using 2-octyldodecanol as the oil phase. 2-Octyldodecanol, a branched-chain fatty alcohol, is a versatile excipient for topical and transdermal drug delivery systems due to its excellent emollient, solvent, and penetration-enhancing properties.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key experimental workflows to facilitate the development of stable and effective nanoemulsion-based formulations.

Introduction to 2-Octyldodecanol in Nanoemulsions

Nanoemulsions are colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[3] Their small droplet size offers numerous advantages for drug delivery, including enhanced bioavailability, improved stability of encapsulated compounds, and better penetration through biological membranes.[3] 2-Octyldodecanol is a suitable oil phase for nanoemulsions due to its favorable properties.[3] It is a clear, odorless fatty alcohol that is stable to hydrolysis and can be used over a wide pH range.

Key Advantages of 2-Octyldodecanol:

-

Excellent Solvent: It can effectively dissolve a wide range of lipophilic active pharmaceutical ingredients (APIs).

-

Penetration Enhancer: It can improve the permeation of APIs through the skin barrier.

-

Emollient: It imparts a smooth and non-greasy feel to topical formulations.

-

Stabilizer: It contributes to the overall stability of the nanoemulsion formulation.

Quantitative Data: Optimized Nanoemulsion Formulation

The following table summarizes the composition and physicochemical properties of an optimized 2-octyldodecanol-based nanoemulsion for the transdermal delivery of Ceramide IIIB, based on a study by Su et al. (2017).

| Component | Optimized Value (% w/w) | Physicochemical Property | Value |

| 2-Octyldodecanol (Oil Phase) | 5.00 | Mean Droplet Size | 15.8 nm |